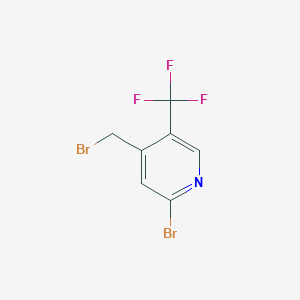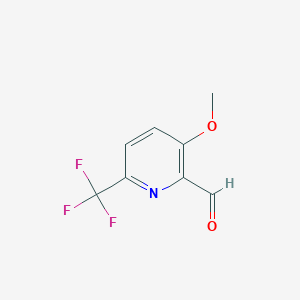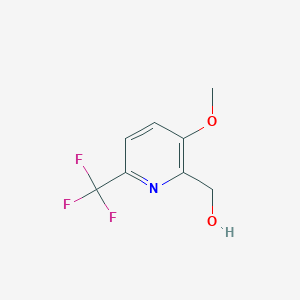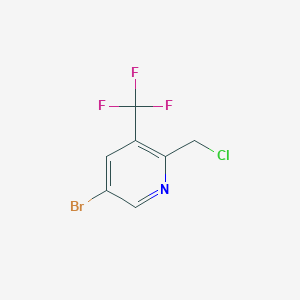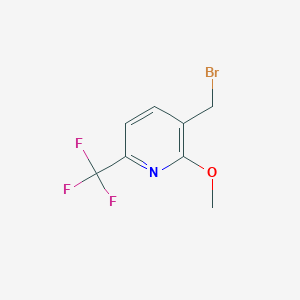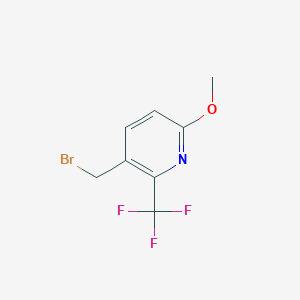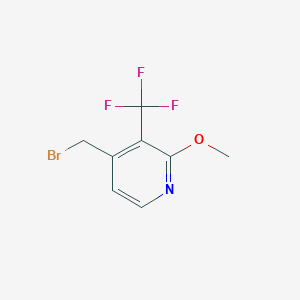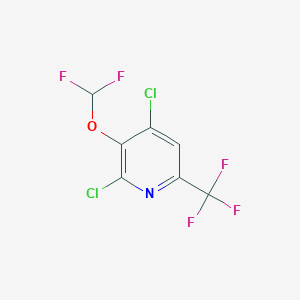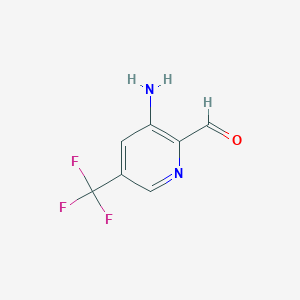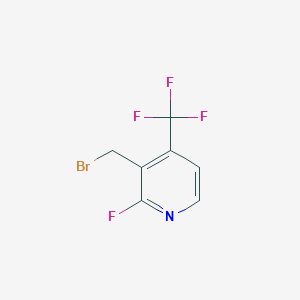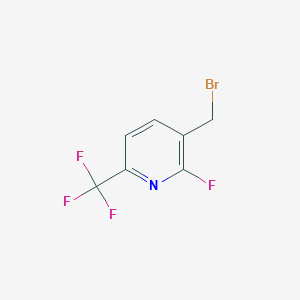
6-氯-3-羟基-2-(三氟甲基)吡啶
描述
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It is a commercially synthesized organic compound, often appearing in the form of its keto tautomer rather than a pyridine hydroxyl form . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of a fluorine atom and a pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It has general solubility in ether solvents and poor solubility in water . The molecule has a molar mass of 181.54, a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, and a flash point of 42.982°C .科学研究应用
抗菌活性和DNA相互作用
6-氯-3-羟基-2-(三氟甲基)吡啶,通过各种光谱方法表征,已经展示出在抗菌活性方面的潜力。通过琼脂糖凝胶电泳实验评估了它对DNA的影响(Evecen et al., 2017)。
结构和光谱性质
其结构和光谱性质已被广泛研究,为了解其分子结构、振动频率和电子吸收光谱提供了宝贵的见解。这样的研究对于理解其化学行为以及在各种科学领域中的潜在应用至关重要(Evecen et al., 2017)。
合成的多功能中间体
该化合物是合成三氟甲基N-杂环化合物的多功能中间体,表明其在有机合成和药物研究中的重要作用(Channapur et al., 2019)。
官能化和亲电取代
它已被用于位选择性亲电取代和官能化,展示了其在化学合成和新化合物开发中的实用性(Mongin et al., 1998)。
吡啶衍生物的合成
该化合物在合成各种吡啶衍生物方面发挥了重要作用,突显了它在杂环化学领域的重要性以及在开发新药物和农药中的潜力(Zuo, 2010)。
金属化和随后的官能化
研究还涉及其金属化和随后的官能化,为更高级的化学反应和复杂分子的合成提供了见解(Schlosser & Marull, 2003)。
作用机制
Target of Action
It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine involves key hydrogen bonding interactions with the protein. This interaction lowers the pKa of the cyclic carbamate, thereby enhancing the drug’s potency toward reverse transcriptase enzyme inhibition .
Biochemical Pathways
It’s known that the compound participates in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition .
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, improving its permeability through biological membranes and tissues . This property allows 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine to interact effectively with enzymes and proteins, potentially inhibiting or activating them. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and, consequently, the metabolism of other compounds .
Cellular Effects
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding interaction can lead to changes in gene expression, as the inhibition of these enzymes affects the metabolism of other compounds and the cellular response to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine can lead to toxic or adverse effects, including liver and kidney damage .
Metabolic Pathways
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution within the cell . It can accumulate in specific tissues, depending on the presence of transporters and binding proteins that facilitate its uptake and retention .
Subcellular Localization
The subcellular localization of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHTYBBJIFJXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



